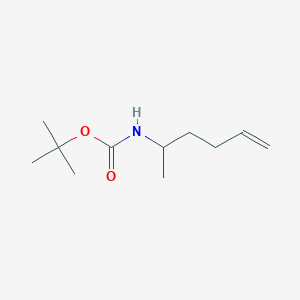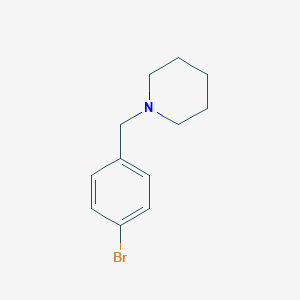
Telithromycin intermediate (7A)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Telithromycin intermediate (7A) is a crucial compound in the synthesis of telithromycin, a ketolide antibiotic. Telithromycin is a semi-synthetic derivative of erythromycin, designed to overcome resistance mechanisms in bacteria. It is primarily used to treat respiratory tract infections, including community-acquired pneumonia .
Méthodes De Préparation
The synthesis of telithromycin intermediate (7A) involves several steps. One notable method includes the protection of the 11,12-diol moiety of 6-O-methylerythromycin as a cyclic carbonate to prevent the formation of 9,12-hemiacetal by-products. This intermediate is then subjected to further reactions to yield telithromycin . Industrial production methods often involve intermediate crystallization to remove reagents and side products .
Analyse Des Réactions Chimiques
Telithromycin intermediate (7A) undergoes various chemical reactions, including:
Oxidation: The oxidation of the C-3 hydroxyl group under Pfizner–Moffat conditions.
Substitution: Introduction of a ketone moiety at the C-3 position of 6-O-methylerythromycin via acid hydrolysis of the cladinose sugar.
Protection: Protection of the C-11,12-diol moiety as a cyclic carbonate.
Common reagents used in these reactions include hydrochloric acid, dimethyl sulphoxide, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Major products formed from these reactions include various telithromycin derivatives .
Applications De Recherche Scientifique
Telithromycin intermediate (7A) is extensively used in scientific research, particularly in the development of new antibiotics. Its applications include:
Chemistry: Synthesis of novel ketolide antibiotics.
Biology: Study of bacterial resistance mechanisms.
Medicine: Development of treatments for respiratory tract infections.
Industry: Large-scale production of telithromycin for clinical use
Mécanisme D'action
Telithromycin intermediate (7A) contributes to the mechanism of action of telithromycin by facilitating its binding to bacterial ribosomes. Telithromycin binds to the 50S subunit of the 70S bacterial ribosome, blocking peptide elongation by binding to domains II and V of 23S RNA. This prevents bacterial growth by interfering with protein synthesis .
Comparaison Avec Des Composés Similaires
Telithromycin intermediate (7A) is unique compared to other similar compounds due to its specific modifications that enhance its stability and efficacy. Similar compounds include:
Erythromycin: The parent compound from which telithromycin is derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A macrolide antibiotic with modifications to improve acid stability
Telithromycin intermediate (7A) stands out due to its enhanced activity against macrolide-resistant bacteria and its unique binding properties to bacterial ribosomes .
Propriétés
IUPAC Name |
[(2R,3S,4E,7R,9R,10R,11R,13R)-10-[(2S,3R,4S,6R)-3-benzoyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxo-1-oxacyclotetradec-4-en-3-yl] imidazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57N3O11/c1-12-31-40(7,55-39(49)44-19-18-42-23-44)21-24(2)32(45)25(3)22-41(8,50-11)35(27(5)33(46)28(6)36(47)52-31)54-38-34(30(43(9)10)20-26(4)51-38)53-37(48)29-16-14-13-15-17-29/h13-19,21,23,25-28,30-31,34-35,38H,12,20,22H2,1-11H3/b24-21+/t25-,26-,27+,28-,30+,31-,34-,35-,38+,40+,41-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMAROTYPSRGIA-LODJBINNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)C)(C)OC(=O)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)\C)(C)OC(=O)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57N3O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)




![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)



